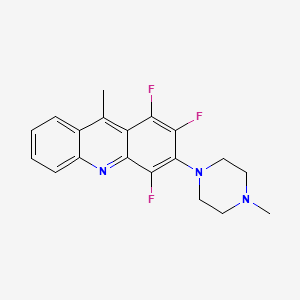

1,2,4-Trifluoro-9-methyl-3-(4-methylpiperazin-1-yl)acridine

描述

属性

IUPAC Name |

1,2,4-trifluoro-9-methyl-3-(4-methylpiperazin-1-yl)acridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3/c1-11-12-5-3-4-6-13(12)23-18-14(11)15(20)16(21)19(17(18)22)25-9-7-24(2)8-10-25/h3-6H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWSKUKVSSSWGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C(=C(C2=NC3=CC=CC=C13)F)N4CCN(CC4)C)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Overview of Acridine Core Synthesis

The acridine nucleus is typically synthesized by classical methods such as:

Bernthsen acridine synthesis : Condensation of diphenylamine with carboxylic acids in the presence of zinc chloride to form acridines. This method allows for the introduction of substituents at the 9-position by varying the carboxylic acid used.

Friedlander synthesis : Reaction of anthranilic acid salts with cyclohexenone derivatives at elevated temperatures (around 120°C) to yield 9-methylacridine derivatives.

C-acylated diphenylamine route : Heating acylated diphenylamine with iodine and hydrogen iodide to produce 9-substituted acridines.

These methods provide the acridine scaffold, which can be further functionalized.

The introduction of the 4-methylpiperazin-1-yl group at the 3-position of the acridine ring is generally achieved by:

Nucleophilic substitution reactions where a suitable leaving group (e.g., halogen or activated ester) at the 3-position of the acridine intermediate is displaced by 4-methylpiperazine under basic conditions.

Amide coupling reactions involving 3-substituted acridine carboxylic acid derivatives and 4-methylpiperazine or its derivatives, often facilitated by coupling agents such as EDCI and DMAP.

Hydrogenation or reduction steps may be employed to convert nitro or other precursor groups to amines before coupling with piperazine derivatives.

Methylation at the 9-Position

The methyl group at the 9-position can be introduced by:

Friedlander synthesis using cyclohexenone derivatives, which inherently provide a methyl group at the 9-position during acridine ring formation.

Alkylation of acridone intermediates at the 9-position using alkyl halides under basic conditions.

Representative Synthetic Route Summary

Research Findings and Analytical Data

Fluorinated acridine derivatives synthesized via hydrazide intermediates and fluorinated anhydrides show good yields (60-80%) and high purity after cyclization and chromatographic purification.

The alkylation and nucleophilic substitution steps require careful control of stoichiometry and reaction time to maximize substitution efficiency and minimize side reactions.

Analytical characterization typically includes mass spectrometry (MS), nuclear magnetic resonance (NMR), and melting point determination to confirm structure and purity.

化学反应分析

1,2,4-Trifluoro-9-methyl-3-(4-methylpiperazin-1-yl)acridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding acridone derivatives.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

科学研究应用

Medicinal Chemistry Applications

1,2,4-Trifluoro-9-methyl-3-(4-methylpiperazin-1-yl)acridine has been investigated for its biological activities, including:

1. Anticancer Activity

Studies have indicated that compounds with acridine structures often exhibit anticancer properties. For instance, derivatives of acridine have shown effectiveness against various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells . The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate cell membranes.

2. Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research on similar acridine derivatives has demonstrated effectiveness against both bacterial and fungal strains. For example, compounds with fluorinated groups have shown enhanced activity against resistant strains of bacteria and fungi .

3. Neuropharmacological Effects

The presence of a piperazine moiety may confer neuroactive properties to the compound. Piperazine derivatives are known for their anxiolytic and antidepressant effects. Preliminary studies on related compounds suggest that this compound could be explored further for its potential in treating neurological disorders .

Case Study 1: Anticancer Efficacy

In a study published in Frontiers in Chemistry, researchers synthesized several acridine derivatives and evaluated their anticancer activities. The results indicated that some derivatives exhibited significant cytotoxic effects on cancer cell lines at low concentrations (5 µg/ml), comparable to established chemotherapeutics like doxorubicin . This highlights the potential of this compound as a candidate for further development.

Case Study 2: Antimicrobial Activity

A comparative study on various trifluoromethyl-containing compounds demonstrated that certain derivatives showed promising antifungal activity against Candida albicans and Aspergillus niger. The study found that modifications to the acridine structure significantly influenced the antimicrobial potency . This suggests that this compound could be optimized for enhanced efficacy.

作用机制

The mechanism of action of 1,2,4-Trifluoro-9-methyl-3-(4-methylpiperazin-1-yl)acridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperazine ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to changes in cellular processes, making the compound useful in studying biological mechanisms and developing new drugs .

相似化合物的比较

Table 1: Key Acridine Derivatives and Their Properties

Key Observations:

Kinase Inhibition : Acridine yellow G demonstrates direct inhibition of EGFR and PKCs, mechanisms likely shared by the target compound due to structural similarities in the acridine core. However, the trifluoro and piperazinyl groups in the latter may alter selectivity or potency .

Side Chain Influence : The 4-methylpiperazine group in the target compound mirrors substituents in neuroprotective acridines (e.g., 4-(4-methylpiperazin-1-yl)phenyl derivatives), suggesting possible applications beyond oncology .

生物活性

1,2,4-Trifluoro-9-methyl-3-(4-methylpiperazin-1-yl)acridine is a synthetic compound with notable biological activity, particularly in cancer research. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on recent studies.

- Molecular Formula : C19H18F3N3

- Molecular Weight : 345.37 g/mol

- LogP : 4.43 (indicates lipophilicity)

- Polar Surface Area : 15.38 Ų

These properties suggest that the compound has a significant ability to penetrate cell membranes, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves:

- Preparation of the Acridine Core : Derived from anthranilic acid.

- Methylation : Introduction of the methyl group via methyl iodide.

- Piperazine Attachment : Achieved through nucleophilic substitution reactions using 1-methylpiperazine .

The compound's mechanism of action is primarily linked to its ability to intercalate with DNA due to its planar aromatic structure. This interaction can disrupt DNA replication and transcription processes, leading to apoptosis in cancer cells. The trifluoromethyl group enhances its lipophilicity, facilitating cellular uptake and interaction with various biological targets .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent:

- Inhibition of Cell Growth : In vitro tests demonstrated that derivatives of acridine, including this compound, exhibited significant growth inhibition in various cancer cell lines (e.g., MCF7 breast cancer cells and DU-145 prostate cancer cells). The observed IC50 values ranged from 0.52 µM to 0.83 µM against topoisomerase enzymes .

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 0.52 | Topoisomerase IIB |

| Doxorubicin | 0.83 | Topoisomerase IIB |

Mechanistic Studies

Cell-cycle analysis revealed that treatment with this compound led to G2/M phase arrest and induced pro-apoptotic activity in treated cells . Molecular dynamics simulations indicated optimal binding interactions between the compound and target proteins, supporting its role as a potential therapeutic agent.

Comparison with Similar Compounds

The unique combination of functional groups in this compound distinguishes it from other acridine derivatives:

- 1,2,4-Trifluoroacridine : Lacks the piperazine moiety.

- 9-Methylacridine : Does not contain trifluoromethyl groups.

This structural diversity affects their biological activities and therapeutic potentials.

常见问题

Q. Q1. How can computational methods guide the rational design of acridine derivatives like 1,2,4-Trifluoro-9-methyl-3-(4-methylpiperazin-1-yl)acridine?

A1. In silico tools (e.g., QSAR, molecular docking via Way2Drug or Molinspiration Cheminformatics Software) can predict binding affinities, pharmacokinetics, and substituent effects. For example:

- QSAR modeling identifies critical substituent positions (e.g., fluorine atoms enhance lipophilicity and DNA intercalation ).

- Docking studies with DNA topoisomerases or Mycobacterium tuberculosis (Mtb) targets (e.g., enoyl-acyl carrier protein reductase) can prioritize derivatives for synthesis .

Methodological Tip: Combine DFT-based electronic descriptors (e.g., HOMO-LUMO gap, electrophilicity) with molecular dynamics to refine binding predictions .

Q. Q2. What synthetic strategies are effective for introducing the 4-methylpiperazine moiety into acridine scaffolds?

A2. Key approaches include:

- Friedländer reaction under microwave (MW) irradiation with trifluoroacetic acid (TFA) catalysis, enabling one-pot cyclization of 2-aminophenols with ketones/indanones. This method reduces reaction time (<1 hour) and improves yields (~70–85%) .

- Post-functionalization: After acridine core synthesis, introduce 4-methylpiperazine via nucleophilic substitution at the C3 position using 4-methylpiperazine in polar aprotic solvents (e.g., DMF) .

Validation: Confirm regioselectivity via H/C NMR and monitor purity via HPLC-MS .

Q. Q3. What mechanisms underlie the biological activity of acridine derivatives against DNA targets?

A3. Acridines intercalate between DNA base pairs, disrupting replication and transcription. Specific mechanisms include:

- Topoisomerase inhibition: Planar acridine cores stabilize DNA-enzyme complexes, inducing double-strand breaks .

- Transcriptional interference: Substituents like trifluoromethyl groups enhance stacking interactions, while the 4-methylpiperazine sidechain improves solubility and cellular uptake .

Experimental Design: Use ethidium bromide displacement assays and comet assays to quantify DNA damage .

Advanced Research Questions

Q. Q4. How does this compound compare to lead compounds against rifampin-resistant Mtb?

A4. In vitro studies of analogous acridines (e.g., compound 9 in ) show:

- MIC values: 12.5 µg/mL against rifampin-resistant Mtb vs. 50 µg/mL for rifampin.

- Bactericidal activity: Dose-dependent killing at 50 µg/mL (99% reduction in CFU).

- Cytotoxicity: Selectivity index >10 in macrophages (IC > 100 µg/mL) .

Methodological Note: Use intracellular Mtb infection models (e.g., THP-1 macrophages) to assess efficacy in physiological conditions .

Q. Q5. What structure-activity relationships (SAR) govern the anti-tubercular activity of trifluoro-acridine derivatives?

A5. Critical SAR insights:

- C3 substituents: 4-Methylpiperazine enhances Mtb membrane penetration via protonation in acidic phagosomes .

- C9 methyl group: Reduces metabolic degradation by cytochrome P450 enzymes .

- Fluorine atoms (C1, C2, C4): Improve metabolic stability and target affinity via hydrophobic interactions .

Data Contradiction: While fluorination generally boosts activity, excessive hydrophobicity (e.g., C5-CF) may reduce solubility, requiring formulation optimization .

Q. Q6. How can acridine derivatives be optimized for reduced cytotoxicity while maintaining antitumor potency?

A6. Strategies include:

- Prodrug design: Mask the 4-methylpiperazine with pH-sensitive groups (e.g., acetyl) to minimize off-target effects .

- Combination therapy: Pair with DNA repair inhibitors (e.g., PARP-1 inhibitors) to lower effective doses .

- Toxicity screening: Use zebrafish models for rapid in vivo toxicity profiling (LC > 100 µM) .

Q. Q7. What experimental and computational methods resolve contradictions in acridine derivative efficacy across studies?

A7. Address variability via:

- Standardized assays: Use NIH/NIAID protocols for anti-TB screening (e.g., microplate Alamar Blue assay) to ensure reproducibility .

- Meta-analysis: Compare global reactivity descriptors (e.g., electrophilicity index via DFT) to correlate electronic properties with bioactivity trends .

Case Study: Discrepancies in MIC values for acridines against Mtb may arise from differences in bacterial efflux pump expression; validate with efflux inhibitor co-treatment .

Q. Q8. How can hybrid acridine-quinoline derivatives improve therapeutic selectivity?

A8. Fused quinoline-acridine cores (e.g., cyclopenta[b]quinoline derivatives) exhibit:

- Enhanced DNA binding: Extended planar surface improves intercalation .

- Reduced resistance: Structural dissimilarity to fluoroquinolones circumvents Mtb gyrase mutations .

Synthesis Tip: Optimize MW irradiation time (10–15 minutes) to prevent decomposition of thermally labile intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。